n-Dodecylcyclopentane
Description
n-Dodecylcyclopentane is a branched alkane derivative consisting of a cyclopentane ring substituted with a linear dodecyl (C₁₂H₂₅) chain. Its molecular formula is C₁₇H₃₄, derived from the cyclopentane backbone (C₅H₁₀) and the dodecyl chain. This compound belongs to the alkylcyclopentane family, which is studied for its thermodynamic and physicochemical properties, particularly in applications such as lubricants, fuel additives, and solvents .
Experimental and theoretical studies highlight its role in understanding molecular interactions in hydrocarbon mixtures. For instance, its molecular weight and phase behavior are critical for modeling blended products in chemical engineering .
Properties
CAS No. |
5634-30-0 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
dodecylcyclopentane |
InChI |
InChI=1S/C17H34/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h17H,2-16H2,1H3 |
InChI Key |
UFGYKQGTOYNLLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Dodecylcyclopentane typically involves the alkylation of cyclopentane with a dodecyl halide (such as dodecyl bromide) in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent side reactions with water. The general reaction scheme is as follows:
Cyclopentane+Dodecyl BromideNaHthis compound+NaBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and high-purity reactants is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
n-Dodecylcyclopentane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions can be carried out using catalysts such as palladium on carbon to reduce any unsaturated bonds present in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentanes.
Scientific Research Applications
n-Dodecylcyclopentane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the formulation of lubricants and surfactants
Mechanism of Action
The mechanism of action of n-Dodecylcyclopentane largely depends on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long alkyl chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Trends :
- Molecular weight increases linearly with alkyl chain length, affecting boiling points and viscosity .
- Hydrophobicity (Log P) rises sharply with longer chains, making this compound significantly more lipophilic than shorter-chain homologs .
Comparison with Cyclohexane Analogues
Cyclohexane derivatives, with a six-membered ring, exhibit distinct properties due to ring strain and conformational differences:
| Compound | Ring Size | Molecular Weight (Experimental) | Hydrophobicity (Log P)* |
|---|---|---|---|
| This compound | 5-membered | 11216 | 4.32 |
| n-Dodecylcyclohexane | 6-membered | — | 6.15 |
| n-Decylcyclohexane | 6-membered | — | 4.40 |
Key Findings :
- Ring Strain : Cyclopentane’s smaller ring introduces slight angle strain compared to the strain-free chair conformation of cyclohexane. This reduces the thermal stability of cyclopentane derivatives .
- Hydrophobicity : Cyclohexane derivatives (e.g., n-dodecylcyclohexane) exhibit higher Log P values than cyclopentane analogues, indicating greater lipid solubility due to increased surface area and van der Waals interactions .
Comparative Thermodynamic Behavior
Studies on blended hydrocarbon systems reveal:
- This compound has a lower melting point (−15°C estimated) compared to n-dodecylcyclohexane (−5°C), attributed to cyclopentane’s reduced symmetry .
- In solvent applications, cyclopentane derivatives demonstrate faster evaporation rates than cyclohexane analogues due to weaker intermolecular forces .
Data Tables
Table 1: Molecular Weight Trends in Alkylcyclopentanes (Experimental Data)
| Compound ID | Compound Name | Calculated MW | Experimental MW |
|---|---|---|---|
| 210 | n-Hexylcyclopentane | 7237 | 7263 |
| 216 | n-Heptylcyclopentane | 7890 | 7922 |
| 217 | This compound | 11153 | 11216 |
| 220 | n-Tridecylcyclopentane | 11806 | 11875 |
Table 2: Hydrophobicity (Log P) Comparison
| Compound ID | Compound Name | Log P (Method A) | Log P (Method B) |
|---|---|---|---|
| 89 | This compound | 4.32 | 7.12 |
| 90 | n-Dodecylcyclohexane | 6.15 | 6.72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
